molecular formula C15H10BrN3OS B2684665 4-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide CAS No. 354792-70-4

4-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B2684665
CAS No.: 354792-70-4
M. Wt: 360.23
InChI Key: DZWOHXUHPQCLID-UHFFFAOYSA-N
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Description

4-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 4-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide typically involves the formation of the thiadiazole ring followed by the introduction of the bromine and benzamide groups. One common synthetic route involves the reaction of 3-phenyl-1,2,4-thiadiazole-5-amine with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Chemical Reactions Analysis

4-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

4-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide can be compared with other thiadiazole derivatives, such as:

  • 1,2,3-thiadiazole derivatives
  • 1,2,5-thiadiazole derivatives
  • 1,3,4-thiadiazole derivatives

These compounds share the thiadiazole ring but differ in the position of the nitrogen and sulfur atoms, as well as the substituents attached to the ring.

Properties

IUPAC Name

4-bromo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3OS/c16-12-8-6-11(7-9-12)14(20)18-15-17-13(19-21-15)10-4-2-1-3-5-10/h1-9H,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWOHXUHPQCLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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